Propargyl-PEG10-alcohol

Overview

Description

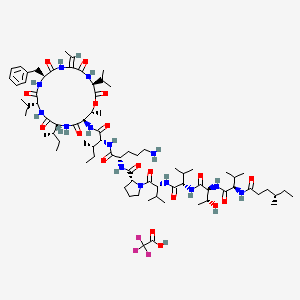

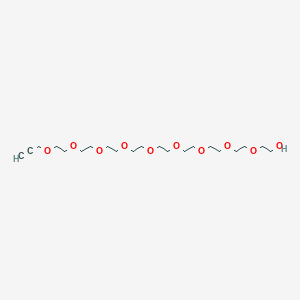

Propargyl-PEG10-alcohol is a PEG derivative containing a hydroxyl group and a propargyl group . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The hydrophilic PEG spacer increases solubility in aqueous media .

Molecular Structure Analysis

This compound has a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . It contains a hydroxyl group and a propargyl group .Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction is part of a larger class of reactions known as Click Chemistry .Physical And Chemical Properties Analysis

This compound is a PEG derivative with a molecular weight of 452.5 g/mol and a molecular formula of C21H40O10 . The hydrophilic PEG spacer increases its solubility in aqueous media .Scientific Research Applications

Synthetic Applications in Organic Chemistry

Propargyl-PEG10-alcohol and its derivatives are significant in modern organic synthesis. They serve as intermediates in a variety of synthetic routes, particularly in the formation of structurally diverse enones, carbocycles, and heterocycles. These compounds are accessible from terminal alkynes and aldehydes or ketones and are subject to various Lewis acid-catalyzed cascade reactions (Zhu, Sun, Lu, & Wang, 2014).

Biomedical Applications

Novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives, which can be synthesized from this compound, have been shown to be useful in the development of PEG-based bioconjugates for various biomedical applications (Lu & Zhong, 2010). These compounds provide a versatile platform for drug delivery and other medical uses due to their unique chemical properties.

Genetic Studies and Cancer Research

Research has identified a novel imprinted gene, PEG10 (Paternally Expressed 10), which is highly expressed in human hepatocellular carcinoma (HCC) and also during the G2/M phase of regenerating mouse liver. This gene is implicated in cell cycle progression and is associated with the nuclear membrane, suggesting its potential role in liver regeneration and carcinogenesis (Tsou et al., 2003).

Material Science and Polymer Chemistry

This compound plays a role in the synthesis of advanced materials, such as fluorescent ABA triblock copolymers. These materials are promising for applications like drug delivery and cell imaging due to their ability to conjugate with various molecular architectures (Mohammadifar et al., 2016).

Catalysis and Synthetic Transformations

This compound derivatives are key substrates in coinage-metal-catalyzed reactions, important for the generation of a wide range of valuable products in organic synthesis. These reactions often involve transition metals like copper, silver, and gold, and are crucial for creating diverse molecular structures (Zhang, Fang, Kumar, & Bi, 2015).

Safety and Hazards

Future Directions

Propargyl-PEG10-alcohol is a versatile compound that can be used in the synthesis of PROTACs . Its hydroxyl group enables further derivatization or replacement with other reactive functional groups . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . This opens up new synthetic pathways for further elaboration .

Mechanism of Action

Target of Action

Propargyl-PEG10-alcohol is a PEG-based linker for PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . The primary targets of this compound are the proteins that these ligands bind to. For instance, the Paternally Expressed Gene 10 (PEG10) has been identified as a potential target . PEG10 is an oncogene implicated in the proliferation, apoptosis, and metastasis of tumors .

Mode of Action

The propargyl group in this compound can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry . This reaction yields a stable triazole linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Biochemical Pathways

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . In the realm of organic chemistry, propargyl alcohol is valued for its reactivity, particularly in the synthesis of alkynes, polymers, and pharmaceutical intermediates .

Pharmacokinetics

The hydrophilic PEG spacer in this compound increases solubility in aqueous media . This property is likely to influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be dependent on the specific targets it interacts with. For instance, when PEG10 is the target, aberrant PEG10 expression can increase cell size, promote cell proliferation, and confer treatment resistance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature can have a pronounced effect on the reaction yield of propargyl alcohol . Additionally, the environmental impact of propargyl alcohol and its derivatives is an important consideration, particularly regarding their biodegradability and potential toxicity to aquatic life .

Biochemical Analysis

Biochemical Properties

Propargyl-PEG10-alcohol plays a significant role in biochemical reactions, particularly in the formation of stable triazole linkages through click chemistry. The hydroxyl group in this compound allows for further derivatization or replacement with other reactive functional groups, while the propargyl group can react with azide-bearing compounds or biomolecules . This compound interacts with enzymes, proteins, and other biomolecules, facilitating the formation of stable covalent bonds. The hydrophilic PEG spacer increases solubility and reduces non-specific binding, making this compound an ideal candidate for drug delivery and bioconjugation applications .

Cellular Effects

This compound influences various cellular processes by facilitating the targeted delivery of therapeutic agents and enhancing cellular uptake. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the conjugation of bioactive molecules to specific cellular targets . The use of this compound in cellular studies has shown that it can improve the efficacy of drug delivery systems and enhance the therapeutic potential of various treatments .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable triazole linkages through click chemistry. This reaction is catalyzed by copper ions and involves the interaction of the propargyl group with azide-bearing biomolecules . The resulting triazole linkage is highly stable and resistant to hydrolysis, making it an ideal tool for bioconjugation and drug delivery applications. This compound can also interact with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental conditions . Studies have shown that this compound can maintain its activity and efficacy over extended periods, making it a reliable tool for long-term biochemical and cellular studies .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, this compound has been shown to enhance the delivery and efficacy of therapeutic agents without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage levels in preclinical studies . Threshold effects and dose-dependent responses should be carefully evaluated to ensure the safety and efficacy of this compound in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its conjugation with bioactive molecules. The hydroxyl and propargyl groups in this compound allow for interactions with enzymes and cofactors, facilitating its incorporation into metabolic processes . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, making it a valuable tool for studying metabolic pathways and enzyme activities .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances its solubility and facilitates its movement across cellular membranes . This compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms and binding proteins . Understanding the transport and distribution of this compound is crucial for optimizing its use in drug delivery and therapeutic applications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can affect its interactions with biomolecules and its overall efficacy in biochemical and cellular studies . Understanding the factors that influence the subcellular localization of this compound is essential for optimizing its use in various applications .

properties

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O10/c1-2-4-23-6-8-25-10-12-27-14-16-29-18-20-31-21-19-30-17-15-28-13-11-26-9-7-24-5-3-22/h1,22H,3-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQGPFAGZKPHQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-({3-[2-(prop-2-enamido)acetamido]phenyl}amino)pyrimidin-5-yl]-5-[3-(trifluoromethyl)benzamido]benzamide](/img/structure/B610135.png)

![(S)-4-(6-(3,5-dimethylisoxazol-4-yl)-1-(1-(pyridin-2-yl)ethyl)-1H-pyrrolo[3,2-b]pyridin-3-yl)benzoic acid](/img/structure/B610136.png)